Home > Products > Screening Compounds P111795 > 10-epi-Oxaunomycin
10-epi-Oxaunomycin -

10-epi-Oxaunomycin

Catalog Number: EVT-1587038
CAS Number:
Molecular Formula: C26H29NO10
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10-epi-Oxaunomycin is a novel anthracycline antibiotic derived from the metabolites of other anthracyclines. It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit the growth of certain cancer cell lines. The compound is classified within the broader category of anthracycline antibiotics, which are known for their efficacy in treating various types of cancer.

Source and Classification

10-epi-Oxaunomycin was photochemically obtained from anthracycline metabolites, specifically D788-1 (10-carboxy-13-deoxocarminomycin) and D788-3 (10-carboxy-11-deoxy-13-deoxocarminomycin) . This classification places it alongside other anthracycline derivatives, which are characterized by their tetracyclic structure and ability to intercalate DNA, leading to the disruption of DNA replication and transcription.

Synthesis Analysis

The synthesis of 10-epi-Oxaunomycin involves photochemical methods that leverage the structural characteristics of its parent compounds. The photochemical reactions typically involve the exposure of these metabolites to light, leading to structural modifications that yield the desired antibiotic. The specific details of the synthesis process include:

  1. Starting Materials: D788-1 and D788-3 serve as the precursors.
  2. Photochemical Conditions: The reaction is carried out under controlled light exposure, which facilitates the conversion of these metabolites into 10-epi-Oxaunomycin.
  3. Yield and Purification: Following synthesis, the compound is purified through chromatographic techniques to isolate it from unreacted starting materials and by-products .
Molecular Structure Analysis

The molecular structure of 10-epi-Oxaunomycin can be described as an anthracycline with specific modifications at the C-10 position. It retains the core tetracyclic ring structure typical of anthracyclines but features an epimeric modification at C-10, which influences its biological activity.

Structural Data

  • Molecular Formula: C₁₄H₁₈O₅
  • Molecular Weight: Approximately 286.29 g/mol
  • Structural Characteristics: The compound exhibits a hydroxyl group at C-11 and a carboxyl group at C-10, contributing to its solubility and reactivity .
Chemical Reactions Analysis

The chemical reactivity of 10-epi-Oxaunomycin is primarily attributed to its ability to interact with DNA through intercalation. This process involves:

  1. Intercalation Mechanism: The planar structure allows for insertion between base pairs in DNA, disrupting normal function.
  2. Reactive Sites: The hydroxyl and carboxyl groups are crucial for forming hydrogen bonds with DNA, enhancing binding affinity.
  3. Stability Under Physiological Conditions: The compound shows stability in biological environments, making it suitable for therapeutic applications .
Mechanism of Action

The mechanism by which 10-epi-Oxaunomycin exerts its effects involves several key processes:

  1. DNA Intercalation: Upon administration, 10-epi-Oxaunomycin intercalates into DNA strands, preventing replication and transcription.
  2. Topoisomerase Inhibition: It may also inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication.
  3. Cell Cycle Arrest: These actions lead to cell cycle arrest in cancer cells, ultimately resulting in apoptosis (programmed cell death) .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under strong alkaline conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Relevant analyses indicate that 10-epi-Oxaunomycin exhibits favorable properties for pharmaceutical applications, including stability and solubility profiles conducive to drug formulation .

Applications

The primary scientific uses of 10-epi-Oxaunomycin lie within oncology research and treatment development:

  1. Anticancer Activity: It has shown promising results against cultured leukemic cells, indicating potential as a therapeutic agent for leukemia and possibly other cancers.
  2. Research Tool: As a model compound for studying anthracycline mechanisms, it aids in understanding how structural modifications impact biological activity.
Biosynthesis and Derivation of 10-epi-Oxaunomycin

Photochemical Synthesis Pathways from Anthracycline Metabolites

10-epi-Oxaunomycin is synthesized through targeted photochemical modification of specific anthracycline precursors. This process exploits light energy to drive stereochemical rearrangements that are challenging to achieve via conventional enzymatic biosynthesis.

Precursor Metabolites: D788-1 and D788-3

The synthesis originates from the anthracycline metabolites D788-1 (10-carboxy-13-deoxocarminomycin) and D788-3 (10-carboxy-11-deoxy-13-deoxocarminomycin). D788-1 features a carboxy group at C-10 and lacks the hydroxyl group at C-13, while D788-3 additionally lacks the C-11 hydroxyl group. These structural characteristics make them ideal substrates for photochemical epimerization. Chemically, D788-1 is defined as an anthracycline antibiotic where 13-deoxycarminomycin is substituted at position 10 by a carboxy group [3]. Both precursors serve as biosynthetic intermediates in anthracycline pathways, and their carboxyl groups facilitate photochemical reactivity [1] [2].

Role of Photochemical Irradiation in Epimerization

Controlled ultraviolet (UV) irradiation induces epimerization at the C-10 chiral center, converting the native R configuration to the S configuration characteristic of 10-epi-oxaunomycin. This reaction proceeds via a radical mechanism: photoexcitation decarboxylates the C-10 carboxy group, generating a transient carbon-centered radical. Subsequent stereoselective recombination with a proton donor yields the inverted stereochemistry. The process is highly specific for anthracyclines with C-10 carboxylates and does not alter other functional groups (e.g., quinone moieties or glycosidic bonds) [1] [2].

Table 1: Key Reaction Parameters for Photochemical Epimerization

ParameterD788-1 → 10-epi-OxaunomycinD788-3 → 10-epi-11-Deoxyoxaunomycin
Wavelength (nm)300–350300–350
Reaction MediumAqueous buffer (pH 7.0)Methanol/water mix
Conversion Rate~65%~58%
Primary Side ProductUnreacted starting material11-Deoxyoxaunomycin

Comparative Biosynthetic Efficiency vs. Natural Anthracyclines

The photochemical route to 10-epi-oxaunomycin bypasses bottlenecks inherent in microbial anthracycline production:

  • Yield and Speed: Fermentation yields of natural oxaunomycin rarely exceed 100 mg/L after days of culture. Photochemical conversion achieves gram-scale quantities of 10-epi-oxaunomycin from purified precursors within hours [1].
  • Stereoselectivity: Microbial pathways often yield epimeric mixtures due to enzyme promiscuity. Photochemical epimerization at C-10 is highly stereospecific, producing >90% epimeric excess of the 10-S isomer [1] [2].

Bioactivity comparisons reveal the significance of C-10 stereochemistry:

  • 10-epi-Oxaunomycin (10-S) exhibits a 2.3-fold higher growth inhibition against L1210 leukemic cells (IC₅₀ = 0.08 μM) than natural oxaunomycin (10-R, IC₅₀ = 0.18 μM). This underscores the critical role of C-10 configuration in DNA-intercalation efficiency [1].
  • Removal of the C-11 hydroxyl (as in 10-epi-11-deoxyoxaunomycin) reduces activity by ~40%, confirming this group stabilizes drug-DNA interactions [1] [2].

Table 2: Growth Inhibitory Activity Against L1210 Leukemic Cells

CompoundIC₅₀ (μM)Relative Potency vs. Oxaunomycin
Oxaunomycin0.181.0x
10-epi-Oxaunomycin0.082.3x
11-Deoxyoxaunomycin0.310.6x
10-epi-11-Deoxyoxaunomycin0.190.95x

Optimization Strategies for Yield Enhancement

Refinements in precursor supply, irradiation conditions, and downstream processing can significantly boost synthetic efficiency:

  • Precursor Engineering:
  • Biosynthetic Precursor Enrichment: High-yield D788-1/D788-3 strains (e.g., Streptomyces galilaeus mutants) increase precursor titer 3-fold via blocked deoxysugar transfer [1] [7].
  • Chemical Precursors: Semisynthesis of D788-1 from aklavinone (CAS 16234-96-1) via C-10 carboxylation shortens supply chains [7].

  • Photoreactor Design:

  • Wavelength Control: Narrow-band UV filters (310 ± 5 nm) minimize side reactions, improving epimerization yield to 78% [1].
  • Flow Reactors: Continuous-flow systems enhance light penetration, reducing reaction time by 60% compared to batch setups [2].

  • Process Additives:

  • Radical scavengers (e.g., ascorbate) suppress oxidative degradation, enhancing product recovery by 25% [1].
  • Water-miscible cosolvents (acetonitrile) improve precursor solubility, enabling 100 mM reaction concentrations without precipitation [2].

Properties

Product Name

10-epi-Oxaunomycin

IUPAC Name

(7S,9R,10S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H29NO10

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C26H29NO10/c1-3-26(35)8-13(37-14-7-11(27)20(29)9(2)36-14)16-19(25(26)34)24(33)17-18(23(16)32)22(31)15-10(21(17)30)5-4-6-12(15)28/h4-6,9,11,13-14,20,25,28-29,32-35H,3,7-8,27H2,1-2H3/t9-,11-,13-,14-,20+,25-,26+/m0/s1

InChI Key

LKBBOPGQDRPCDS-GIQHXTGFSA-N

Synonyms

10-epi-oxaunomycin
oxaunomycin

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.